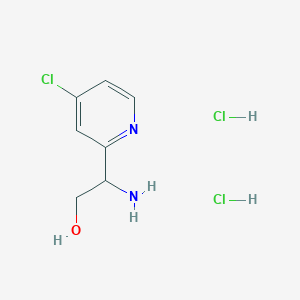

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, characterized by the presence of an amino group and a hydroxyl group attached to the ethan-1-ol chain, along with a chlorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chloropyridine as the starting material.

Amination: The 4-chloropyridine undergoes amination to introduce the amino group at the 2-position of the pyridine ring.

Hydroxylation: The resulting 2-amino-4-chloropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the ethan-1-ol chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.

Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to other functional groups.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or aminated derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H11Cl3N2O and a molecular weight of 245.5 g/mol . It is also known by other names such as 2682097-44-3, BS-47108, and E75472 .

Basic Information

- PubChem CID: 154729948

- Molecular Formula: C7H11Cl3N2O

- Molecular Weight: 245.5 g/mol

- CAS No.: 2682097-44-3

Names and Identifiers:

- IUPAC Name: (2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol;dihydrochloride

- InChI: InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-10-7(3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1

- InChIKey: KRVZBMSYEFYFML-ILKKLZGPSA-N

- SMILES: C1=CN=C(C=C1Cl)C@HN.Cl.Cl

Applications

While specific applications of (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride are not detailed in the search results, the broader context of the search results suggest potential areas of use:

- Research Purposes: Chemical products with similar characteristics are typically designated "For Research Use Only" .

- Pharmaceutical Studies: Studies involving pharmaceuticals in laboratory exposures indicate the importance of understanding how complex mixtures of compounds affect biological systems .

- Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atom on the pyridine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-chloropyridine: Similar structure but lacks the ethan-1-ol chain.

2-(4-chloropyridin-2-yl)ethan-1-ol: Similar structure but lacks the amino group.

4-Acetyl-2-chloropyridine: Contains an acetyl group instead of the amino and hydroxyl groups.

Uniqueness

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride is unique due to the presence of both amino and hydroxyl groups on the ethan-1-ol chain, along with the chlorine atom on the pyridine ring

Biological Activity

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride, a compound with the molecular formula C7H9Cl2N2O·2HCl, is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated pyridine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research and development.

- Molecular Weight : 245.5 g/mol

- Molecular Formula : C7H9Cl2N2O·2HCl

- Solubility : High solubility in aqueous solutions due to its dihydrochloride form, enhancing its utility in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding facilitated by its amino and hydroxyl groups. The chlorine atom on the pyridine ring is believed to enhance binding affinity and specificity towards certain enzymes and receptors, which may lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antiparasitic Activity :

- Preliminary studies suggest potential efficacy against malaria parasites.

- In vitro assays show moderate activity against Plasmodium species, indicating a need for further optimization to enhance potency.

-

Enzyme Modulation :

- The compound's structural features allow it to act as a probe for studying enzyme-substrate interactions.

- It may modulate the activity of specific enzymes involved in metabolic pathways.

-

Pharmaceutical Applications :

- Potential use in drug development targeting specific biological pathways due to its unique binding properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-chloropyridine | Lacks the ethan-1-ol chain | Simpler structure without hydroxyl group |

| 2-(4-Chloropyridin-2-yl)ethan-1-ol | Lacks the amino group | Contains only hydroxyl functionality |

| 4-Acetyl-2-chloropyridine | Contains an acetyl group instead of amino/hydroxyl | Different functional group composition |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antiparasitic Efficacy :

- In a mouse model of malaria, compounds similar to 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol were tested for their ability to reduce parasitemia. Results showed varying degrees of efficacy, highlighting the need for further research on structural modifications to improve activity.

-

Enzyme Interaction Studies :

- Research has demonstrated that this compound can effectively bind to target enzymes, potentially leading to the development of inhibitors that could be used in treating diseases linked to enzyme dysregulation.

-

Drug Development Potential :

- Ongoing studies are investigating the pharmacokinetics and metabolic stability of this compound, with initial results indicating promising profiles that warrant further investigation.

Properties

Molecular Formula |

C7H11Cl3N2O |

|---|---|

Molecular Weight |

245.5 g/mol |

IUPAC Name |

2-amino-2-(4-chloropyridin-2-yl)ethanol;dihydrochloride |

InChI |

InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-10-7(3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |

InChI Key |

KRVZBMSYEFYFML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(CO)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.